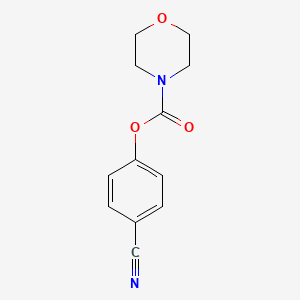
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a semicarbazone derivative of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde, which is a known inhibitor of monoamine oxidase B (MAO-B) enzyme.
科学的研究の応用
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant inhibitory activity against 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme, which is known to play a crucial role in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Additionally, it has been reported to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
作用機序
The mechanism of action of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone involves its inhibition of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme. 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is responsible for the metabolism of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and movement. Inhibition of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme leads to an increase in dopamine levels, which can alleviate the symptoms of Parkinson's disease. Additionally, the antitumor activity of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone have been studied extensively in both in vitro and in vivo models. It has been shown to exhibit significant inhibitory activity against 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme, leading to an increase in dopamine levels in the brain. Additionally, it has been reported to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the major advantages of using 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone in lab experiments is its high potency and selectivity towards 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme. This makes it an ideal candidate for studying the role of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone in neurodegenerative diseases such as Parkinson's disease. However, one of the limitations of using 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is its potential toxicity towards normal cells. Therefore, careful consideration must be given when designing experiments involving this compound.
将来の方向性
There are several future directions for the study of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone. One potential area of research is the development of more potent and selective inhibitors of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone in inducing apoptosis in cancer cells. Furthermore, the potential applications of this compound in other areas of medicinal chemistry such as antiviral and antibacterial agents need to be explored.
合成法
The synthesis of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone involves the reaction of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is subsequently treated with semicarbazide to yield the semicarbazone derivative.
特性
IUPAC Name |
[(E)-[4-(morpholin-4-ylmethyl)thiophen-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c12-11(16)14-13-6-10-5-9(8-18-10)7-15-1-3-17-4-2-15/h5-6,8H,1-4,7H2,(H3,12,14,16)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGXAOWKGYYQB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=C2)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CSC(=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)






![2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)

![N'-[1-(5-ethyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5875864.png)
